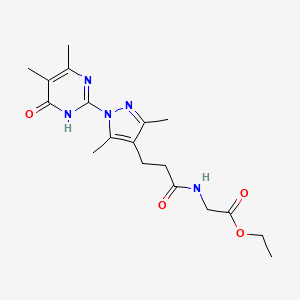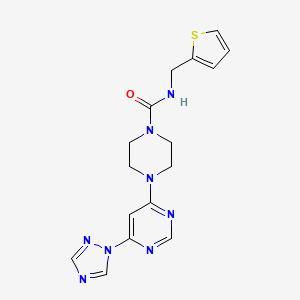
4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C16H18N8OS and its molecular weight is 370.44. The purity is usually 95%.
BenchChem offers high-quality 4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Heterocyclic Compound Development
Research on heterocyclic compounds similar to 4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide has led to the development of various novel compounds with potential therapeutic applications. For instance, the synthesis of novel benzodifuranyl, 1,3,5-triazines, and other heterocyclic compounds derived from visnaginone and khellinone has been explored for their anti-inflammatory and analgesic activities. These compounds exhibit significant COX-2 inhibition, analgesic, and anti-inflammatory properties, highlighting the therapeutic potential of heterocyclic compounds in managing pain and inflammation (Abu‐Hashem et al., 2020).
Anticancer and Antimicrobial Agents
The exploration of heterocyclic carboxamides has also included the evaluation of their potential as antipsychotic agents. Certain heterocyclic analogues have shown promising in vitro binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, alongside potent in vivo activities suggesting their utility in psychiatric treatments (Norman et al., 1996). Additionally, novel carboxamides, sulfonamides, ureas, and thioureas derived from pyrazolo[1,5-a]pyrimidine analogs have been synthesized and tested for their anticancer properties, demonstrating the versatility of heterocyclic compounds in the development of new cancer therapies (Ajeesh Kumar et al., 2016).
Enzyme Inhibition for Disease Modelling
The discovery of piperidine-4-carboxamides as inhibitors of soluble epoxide hydrolase represents another significant application of heterocyclic compounds in scientific research. These inhibitors have shown robust effects on serum biomarkers related to linoleic acid epoxide, providing evidence of their potential in disease model studies and therapeutic applications (Thalji et al., 2013).
Antimicrobial and Insecticidal Applications
Furthermore, the synthesis of new dithiocarbamate derivatives featuring thiazole and benzothiazole rings has expanded the antimicrobial toolkit, with some compounds displaying high activity against various microorganisms. This underscores the role of heterocyclic chemistry in developing new antimicrobial agents (Yurttaş et al., 2016). Additionally, certain sulfonamide-bearing thiazole moieties have demonstrated potent insecticidal effects against the cotton leafworm, showcasing the agricultural applications of these chemical frameworks (Soliman et al., 2020).
特性
IUPAC Name |
N-(thiophen-2-ylmethyl)-4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N8OS/c25-16(18-9-13-2-1-7-26-13)23-5-3-22(4-6-23)14-8-15(20-11-19-14)24-12-17-10-21-24/h1-2,7-8,10-12H,3-6,9H2,(H,18,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAZIJBAAGGSRPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)NCC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N8OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

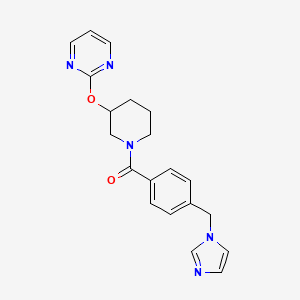
![methyl 9-oxo-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridine-2-carboxylate](/img/structure/B2707475.png)
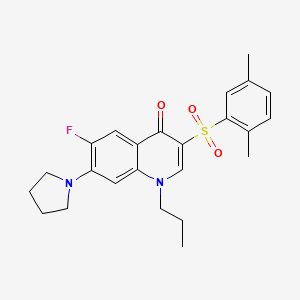
![1-(3-Chlorophenyl)-4-[3-(2-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2707477.png)
![Ethyl 5,5,7,7-tetramethyl-2-(thiophene-2-carbonylamino)-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2707479.png)
![N-(4-bromo-2-fluorophenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2707480.png)
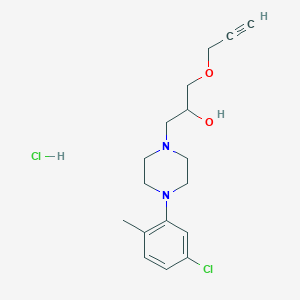
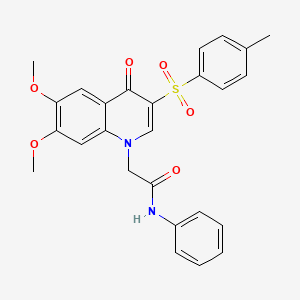
![2,5-Dimethyl-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]furan-3-carboxamide](/img/structure/B2707484.png)

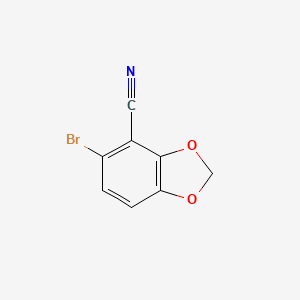
![N-(1-cyano-1-cyclopropylethyl)-2-{[4-methoxy-2-(trifluoromethyl)phenyl]amino}acetamide](/img/structure/B2707488.png)
